2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound with a molecular formula of C29H24Br2N2O. This compound is characterized by its light yellow to orange powder or crystal appearance . It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves several steps. One common method includes the reaction of N-Ts alkenamide with a copper acetate complex in the presence of dichloromethane and toluene. The mixture is stirred at room temperature and then cooled to -78°C. N-Iodosuccinimide and iodine are added to the reaction mixture, which is then stirred for 16-18 hours. The products are extracted and purified using silica-gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly halogen substitution, due to the presence of bromine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include N-Iodosuccinimide, iodine, and various solvents like dichloromethane and toluene. Reaction conditions often involve low temperatures and extended reaction times to ensure complete conversion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodocyclization products are commonly formed when using N-Iodosuccinimide and iodine .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a chiral ligand for asymmetric iodocyclization reactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Possible use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, facilitating asymmetric iodocyclization reactions. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to interact with various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride: Another brominated compound with different applications.
Pentane, 2,4-dibromo-3-methyl-: A simpler brominated compound used in different chemical reactions.
Uniqueness
2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is unique due to its complex structure and specific applications in asymmetric iodocyclization reactions. Its ability to act as a chiral ligand sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H15Br2N3O6 |
---|---|
Molecular Weight |
601.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C24H15Br2N3O6/c25-17-7-16(11-28-29-22(30)12-32-19-4-2-1-3-15(19)10-27)23(18(26)9-17)35-24(31)14-5-6-20-21(8-14)34-13-33-20/h1-9,11H,12-13H2,(H,29,30)/b28-11+ |
InChI Key |
GNKHSVJRMUWFIH-IPBVOBEMSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)/C=N/NC(=O)COC4=CC=CC=C4C#N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)C=NNC(=O)COC4=CC=CC=C4C#N |
Origin of Product |
United States |
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